3-Hydroxy-4-(4-trifluoromethoxyphenyl)benzoic acid, 95%
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Overview
Description
3-Hydroxy-4-(4-trifluoromethoxyphenyl)benzoic acid (3-H4-TFPBA) is an important and widely used organic compound. It has a wide range of applications in both organic synthesis and scientific research. This compound is available in a variety of concentrations, the most common being 95%. This article will discuss the synthesis method for 3-H4-TFPBA, its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, as well as future directions.
Scientific Research Applications
3-Hydroxy-4-(4-trifluoromethoxyphenyl)benzoic acid, 95% is a valuable compound for scientific research due to its ability to act as a competitive inhibitor of enzymes. It has been used in studies to investigate the effects of enzyme inhibition on biochemical and physiological processes. In addition, 3-Hydroxy-4-(4-trifluoromethoxyphenyl)benzoic acid, 95% has been used as a model compound to study the mechanism of action of other organic compounds.
Mechanism of Action
The mechanism of action of 3-Hydroxy-4-(4-trifluoromethoxyphenyl)benzoic acid, 95% is believed to involve competitive inhibition of enzymes. This occurs when the compound binds to the active site of the enzyme, preventing the binding of the substrate and thus preventing the enzyme from catalyzing the reaction. This type of inhibition is reversible and can be overcome by increasing the concentration of the substrate.
Biochemical and Physiological Effects
The effects of 3-Hydroxy-4-(4-trifluoromethoxyphenyl)benzoic acid, 95% on biochemical and physiological processes are largely dependent on the concentration used and the enzyme or process being studied. In general, the compound has been shown to inhibit the activity of enzymes involved in metabolic pathways, leading to changes in the levels of metabolites and other biochemical compounds. In addition, 3-Hydroxy-4-(4-trifluoromethoxyphenyl)benzoic acid, 95% has been shown to inhibit the release of neurotransmitters, which can lead to changes in physiological processes such as muscle contraction, blood pressure, and heart rate.
Advantages and Limitations for Lab Experiments
3-Hydroxy-4-(4-trifluoromethoxyphenyl)benzoic acid, 95% has several advantages for lab experiments. It is water soluble and can be easily stored and handled. In addition, the compound is relatively stable and can be used over a wide range of temperatures and pH levels. The main limitation of 3-Hydroxy-4-(4-trifluoromethoxyphenyl)benzoic acid, 95% is its relatively low solubility in organic solvents, which can limit its use in some experiments.
Future Directions
The potential future applications of 3-Hydroxy-4-(4-trifluoromethoxyphenyl)benzoic acid, 95% are numerous. For example, the compound could be used to develop new enzyme inhibitors with improved specificity and potency. In addition, 3-Hydroxy-4-(4-trifluoromethoxyphenyl)benzoic acid, 95% could be used to study the effects of enzyme inhibition on other biochemical and physiological processes. Finally, the compound could be used to develop new methods for the synthesis of other organic compounds.
Synthesis Methods
3-Hydroxy-4-(4-trifluoromethoxyphenyl)benzoic acid, 95% can be synthesized using a number of different methods. The most common method is the Williamson ether synthesis, which involves reacting 3-hydroxybenzoic acid with 4-trifluoromethoxyphenol in the presence of a base such as sodium hydroxide. The reaction is carried out in an aprotic solvent such as dichloromethane at a temperature of 0-20°C. The reaction is typically complete within 1-2 hours.
properties
IUPAC Name |
3-hydroxy-4-[4-(trifluoromethoxy)phenyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F3O4/c15-14(16,17)21-10-4-1-8(2-5-10)11-6-3-9(13(19)20)7-12(11)18/h1-7,18H,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXUCQGOFNHNSLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=C(C=C2)C(=O)O)O)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90691789 |
Source
|
Record name | 2-Hydroxy-4'-(trifluoromethoxy)[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90691789 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1261934-81-9 |
Source
|
Record name | 2-Hydroxy-4'-(trifluoromethoxy)[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90691789 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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